molecular formula C8H8ClNO2 B2676202 5-Chloro-2-ethyl-pyridine-3-carboxylic acid CAS No. 1211541-20-6

5-Chloro-2-ethyl-pyridine-3-carboxylic acid

Cat. No.: B2676202
CAS No.: 1211541-20-6
M. Wt: 185.61
InChI Key: PTISKBHCXHEQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethyl-pyridine-3-carboxylic acid: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethyl-pyridine-3-carboxylic acid typically involves the chlorination of 2-ethyl-pyridine followed by carboxylation. One common method is the reaction of 2-ethyl-pyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethyl-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethyl-pyridine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s structure can be modified to enhance its biological activity, targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients for crop protection.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Similar structure but lacks the ethyl group at the 2-position.

    5-Chloro-2-methyl-pyridine-3-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group at the 2-position.

    5-Bromo-2-ethyl-pyridine-3-carboxylic acid: Similar structure but has a bromine atom instead of a chlorine atom at the 5-position.

Uniqueness: 5-Chloro-2-ethyl-pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which provide specific reactivity and potential for diverse applications. The presence of the ethyl group at the 2-position and the chlorine atom at the 5-position allows for unique chemical modifications and interactions compared to its similar compounds.

Properties

IUPAC Name

5-chloro-2-ethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTISKBHCXHEQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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